molecular formula C5H9NO2 B178280 2-(Cyclopropylamino)acetic acid CAS No. 10294-18-5

2-(Cyclopropylamino)acetic acid

Cat. No.: B178280
CAS No.: 10294-18-5
M. Wt: 115.13 g/mol
InChI Key: DXQCCQKRNWMECV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound is used for proteomics research , which suggests it may interact with proteins or other biomolecules in the cell.

Mode of Action

As a biochemical used in proteomics research , it may interact with various proteins or enzymes, altering their function or activity. More research is needed to elucidate the specific interactions and resulting changes.

Biochemical Pathways

Given its use in proteomics research , it’s plausible that it may influence protein-related pathways. The downstream effects of these potential interactions are currently unknown and warrant further investigation.

Pharmacokinetics

As a small molecule with a molecular weight of 11513 , it’s likely to have good bioavailability

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins or pathways it interacts with.

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in proteomics research , suggesting that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific context of the research being conducted.

Cellular Effects

Given its use in proteomics research , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its use in proteomics research , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Given its use in proteomics research , it may exhibit changes in its effects over time, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

Given its use in proteomics research , it may exhibit varying effects at different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Given its use in proteomics research , it may interact with various enzymes or cofactors and could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

Given its use in proteomics research , it may interact with various transporters or binding proteins and could also have effects on its localization or accumulation.

Subcellular Localization

Given its use in proteomics research , it may be directed to specific compartments or organelles by targeting signals or post-translational modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Cyclopropylamino)acetic acid involves the reaction of cyclopropylamine with ethyl chloro(oxo)acetate in the presence of pyridine and dichloromethane at low temperatures . Another method includes the treatment of cyclopropyl glycine with thionyl chloride in methanol, followed by the addition of sodium methylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(Cyclopropylamino)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylamino)acetic acid is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(cyclopropylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-5(8)3-6-4-1-2-4/h4,6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQCCQKRNWMECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611319
Record name N-Cyclopropylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10294-18-5
Record name N-Cyclopropylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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